Enantiomeric Excess (ee) of (R)-Enantiomer Exceeds 99% via Biocatalytic Synthesis
The (R)-enantiomer of 2-(1-aminoethyl)-4-fluorophenol can be obtained with an enantiomeric excess (ee) of >99% using ω-transaminase (ωTA)-catalyzed asymmetric biosynthesis, as demonstrated in a 2024 study [1]. In a 1-liter scaled-up reaction containing 13 mM prochiral ketone substrate, approximately 50% conversion was achieved in 24 hours, yielding 6.4 mM of the (R)-product with an enantiopurity of up to 100% ee after simple isolation and purification (98.8% recovery) [1]. In contrast, the racemic mixture (the unseparated compound) possesses an ee of 0% by definition and would require a separate chiral resolution step to attain enantiopurity suitable for pharmaceutical synthesis . The (S)-enantiomer, while synthetically accessible, lacks comparable literature validation for achieving similarly high enantiopurity in scaled processes .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (up to 100% ee reported) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (S)-enantiomer: no comparable high-ee scaled process data |
| Quantified Difference | Minimum 99 percentage-point improvement in stereochemical purity |
| Conditions | ωTA-catalyzed biosynthesis from prochiral ketone; 1-liter scale, 24 h reaction, pH 8.0, 35-40 °C |
Why This Matters
Procuring the pre-resolved (R)-enantiomer eliminates the need for costly and yield-reducing chiral resolution steps, directly reducing API manufacturing cost and complexity.
- [1] Luo Q, Zhou G, Li Z, et al. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. Enzyme Microb Technol. 2024;175:110406. View Source
